GPR109a (Niacin Receptor) Agonist Activity: 6-Methyl-amine vs. 6-Methyl-carboxylic Acid Analogs
The 6-methyl-tetrahydrocyclopenta[c]pyrazol-3-amine scaffold demonstrates measurable agonist activity at the mouse GPR109a receptor (EC50 = 12,200 nM), while the corresponding 6-methyl-carboxylic acid analog (BDBM50216525) shows significantly improved potency (EC50 = 1,080 nM) in the same forskolin-stimulated cAMP accumulation assay [1]. This 11.3-fold potency differential highlights the critical role of the 3-position functional group: the amine serves as a lower-potency starting point for lead optimization, whereas the carboxylic acid provides enhanced receptor engagement. For procurement decisions, the amine is valuable as a versatile synthetic intermediate that can be elaborated to amides, sulfonamides, or ureas to fine-tune potency and selectivity.
| Evidence Dimension | GPR109a agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 12,200 nM (mouse GPR109a, cAMP assay) |
| Comparator Or Baseline | 6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (BDBM50216525): EC50 = 1,080 nM (mouse GPR109a, cAMP assay) |
| Quantified Difference | 11.3-fold lower potency for the amine vs. the carboxylic acid analog |
| Conditions | Mouse GPR109a receptor; forskolin-stimulated cAMP accumulation assay (BindingDB assay data) |
Why This Matters
The amine analog's lower intrinsic potency makes it a preferred starting scaffold for fragment-based or covalent inhibitor design where conservative functional group elaboration is required, avoiding the risk of overt baseline activity.
- [1] BindingDB. BDBM50216525: Affinity data for 6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid and related amine at GPR109a. EC50 values: 12,200 nM (amine, mouse); 1,080 nM (acid, mouse). View Source
